8-Benzylsulfanyl-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
CAS No.: 313470-82-5
Cat. No.: VC6823820
Molecular Formula: C20H17ClN4O2S
Molecular Weight: 412.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313470-82-5 |
|---|---|
| Molecular Formula | C20H17ClN4O2S |
| Molecular Weight | 412.89 |
| IUPAC Name | 8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-9-15(21)10-8-13)20(22-17)28-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,26,27) |
| Standard InChI Key | JMIPNHIXDRVTRO-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione, reflects its intricate substitution pattern. Key structural features include:
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3-Methyl group: Enhances metabolic stability by reducing oxidative susceptibility.
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7-(4-Chloro-benzyl) group: Introduces halogen-mediated electronic effects and steric bulk.
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8-Benzylsulfanyl group: Provides a thioether linkage that balances lipophilicity and potential receptor-binding interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.89 g/mol |
| IUPAC Name | 8-benzylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
| logP (Predicted) | ~3.8 (moderate lipophilicity) |
The calculated logP value suggests moderate lipophilicity, which may favor membrane permeability while retaining sufficient aqueous solubility for biological activity. The presence of a chlorine atom at the para position of the benzyl group enhances electronic polarization, potentially influencing binding affinities to hydrophobic enzyme pockets.
Synthesis and Preparation
The synthesis of this compound follows multi-step protocols common to purine derivatives, as outlined below:
Key Synthetic Steps
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Purine Core Functionalization: The purine-2,6-dione scaffold is alkylated at the 7-position using 4-chlorobenzyl bromide under basic conditions (e.g., KCO in DMF).
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Thioether Formation: A benzylsulfanyl group is introduced at position 8 via nucleophilic substitution with benzyl mercaptan in the presence of a thiophilic catalyst.
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Methylation: The 3-position is methylated using methyl iodide or dimethyl sulfate, typically in a polar aprotic solvent.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 7-Alkylation | 4-Chlorobenzyl bromide, KCO, DMF, 80°C | 65–70 |
| 8-Sulfanylation | Benzyl mercaptan, CuI, DMSO, 100°C | 50–55 |
| 3-Methylation | Methyl iodide, NaH, THF, RT | 75–80 |
Purification is typically achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexanes. Characterization relies on -NMR, -NMR, and high-resolution mass spectrometry.
Biological Activity and Mechanisms
While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivities:
Anticancer Activity
Analogous compounds induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) via mitochondrial pathway activation. The benzylsulfanyl moiety may enhance ROS generation, leading to oxidative DNA damage.
Enzyme Inhibition
The purine-2,6-dione scaffold is a known pharmacophore for xanthine oxidase (XO) and phosphodiesterase (PDE) inhibitors. Molecular docking studies suggest that the 4-chloro-benzyl group occupies hydrophobic subpockets in XO’s active site, reducing uric acid production.
Pharmacokinetic and Toxicological Considerations
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Metabolic Stability: The 3-methyl group may reduce hepatic CYP450-mediated oxidation.
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Toxicity Risks: Thioether-containing compounds can form reactive metabolites; chronic exposure studies are needed to assess hepatotoxicity.
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